molecular formula C36H24FeN6O4S B110374 Ferroin CAS No. 14634-91-4

Ferroin

Cat. No.: B110374
CAS No.: 14634-91-4
M. Wt: 692.5 g/mol
InChI Key: CIWXFRVOSDNDJZ-UHFFFAOYSA-L
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Description

Ferroin is a chemical compound with the formula [Fe(o-phen)₃]SO₄, where o-phen stands for 1,10-phenanthroline, a bidentate ligand. This compound is widely used as a redox indicator in analytical chemistry due to its distinct color change properties. This compound is known for its vibrant red color in its reduced form and blue color in its oxidized form .

Mechanism of Action

Target of Action

Ferroin is a chemical compound with the formula [Fe(o-phen)3]SO4, where o-phen is an abbreviation for 1,10-phenanthroline, a bidentate ligand . The primary target of this compound is the redox reactions where it acts as a catalyst. It is used as an indicator in analytical chemistry .

Mode of Action

This compound interacts with its targets through redox reactions. The active ingredient is the [Fe(o-phen)3]2+ ion, which is a chromophore that can be oxidized to the ferric derivative [Fe(o-phen)3]3+ . The main reaction is a 1-electron oxidation .

Biochemical Pathways

This compound affects the redox reactions in biochemical pathways. It is used as a redox indicator in visualizing oscillatory Belousov–Zhabotinsky reactions . The redox potential of the iron-phenanthroline complex can be varied between +0.84 V and +1.10 V by adjusting the position and number of methyl groups on the phenanthroline core .

Pharmacokinetics

It’s known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of this compound’s action is the change in color from orange (reduced state) to blue-green (oxidized state), which is used to indicate the progress of redox reactions . This color change is reversible, very pronounced, and rapid .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. This compound is stable up to 60 °C, and its redox potential can be influenced by the acidity of the environment . Furthermore, this compound can be activated by UVA in mildly acidic media in a photo-Fenton-like process .

Biochemical Analysis

Biochemical Properties

Ferroin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the oxidation state of the iron in this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferroin sulfate can be synthesized by combining 1,10-phenanthroline with ferrous sulfate in water. The reaction is as follows: [ 3 \text{phen} + \text{Fe}^{2+} \rightarrow [\text{Fe(phen)}_3]^{2+} ] This reaction involves the formation of a complex between ferrous ions and 1,10-phenanthroline .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of sulfuric acid to an aqueous solution of the ferrous-phenanthroline complex. This process ensures the stability and purity of the final product .

Types of Reactions:

    Oxidation: this compound undergoes a one-electron oxidation reaction, converting from its ferrous (Fe²⁺) form to its ferric (Fe³⁺) form: [ [\text{Fe(phen)}_3]^{2+} \rightarrow [\text{Fe(phen)}_3]^{3+} + e^- ]

    Hydrolysis: Addition of sulfuric acid to an aqueous solution of this compound causes hydrolysis: [ [\text{Fe(phen)}_3]^{2+} + 3 \text{H}_2\text{SO}_4 + 6 \text{H}_2\text{O} \rightarrow [\text{Fe(OH}_2)_6]^{2+} + 3 [\text{phenH}]\text{HSO}_4^- ]

Common Reagents and Conditions:

    Oxidation: Commonly performed in the presence of sulfuric acid.

    Hydrolysis: Requires sulfuric acid and water.

Major Products:

Scientific Research Applications

Ferroin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ferroin is often compared with other iron-phenanthroline complexes, such as:

    Nitrothis compound: A complex of iron(II) with 5-nitro-1,10-phenanthroline.

    Tris(bipyridine)iron(II): Another iron complex with similar redox properties but different ligand structures.

Uniqueness: this compound is unique due to its distinct color change, stability, and versatility as a redox indicator. Its ability to participate in various redox reactions and its application in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

iron(2+);1,10-phenanthroline;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXFRVOSDNDJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24FeN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14708-99-7 (Parent)
Record name 1,10-Phenanthroline ferrous sulfate
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DSSTOX Substance ID

DTXSID8065799
Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Molecular Weight

692.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aqueous solution (99.9% water); [Aldrich MSDS]
Record name 1,10-Phenanthroline ferrous sulfate
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CAS No.

14634-91-4
Record name Tris(1,10-phenanthroline)iron(II) sulfate
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Record name 1,10-Phenanthroline ferrous sulfate
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Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Record name Tris(1,10-phenanthroline-N1,N10)iron sulphate
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Record name FERROIN SULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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